molecular formula C10H13BrN2O3S B2744163 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903657-60-2

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2744163
CAS No.: 1903657-60-2
M. Wt: 321.19
InChI Key: LTSLGOVMIYUSJE-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring attached via an oxygen atom The presence of the methylsulfonyl group on the pyrrolidine ring adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the combination of the bromine-substituted pyridine ring, the pyrrolidine ring, and the methylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-6-4-8(7-13)16-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLGOVMIYUSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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